molecular formula C8H6N2O B12360524 4aH-quinoxalin-2-one

4aH-quinoxalin-2-one

Cat. No.: B12360524
M. Wt: 146.15 g/mol
InChI Key: ZLZQFBHACGTOJG-UHFFFAOYSA-N
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Description

4aH-Quinoxalin-2-one is a nitrogen-containing heterocyclic compound that has garnered significant interest due to its diverse biological activities and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: Several methods have been developed for the synthesis of 4aH-quinoxalin-2-one. One common approach involves the cyclization of 1,2-phenylenediamines with α-dicarbonyl compounds. For instance, the reaction of 1,2-phenylenediamine with ethyl glyoxalate in ethanol under reflux conditions yields this compound . Another method includes the visible light-induced radical cyclization of ethyl 2-(N-arylcarbamoyl)-2-chloroiminoacetates in the presence of a photocatalyst .

Industrial Production Methods: Industrial production of this compound typically involves scalable synthetic routes that ensure high yield and purity. The use of continuous flow reactors and green chemistry principles, such as solvent-free conditions and recyclable catalysts, are often employed to enhance the efficiency and sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions: 4aH-quinoxalin-2-one undergoes various chemical reactions, including:

    Oxidation: Oxidative transformations can be achieved using reagents like hydrogen peroxide or peracids.

    Reduction: Reduction reactions often involve the use of reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the nitrogen atom or the carbon atoms of the quinoxalinone ring.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, peracids.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products: The major products formed from these reactions include various substituted quinoxalinones, which can exhibit enhanced biological activities .

Scientific Research Applications

4aH-quinoxalin-2-one has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: It is used in the study of enzyme inhibitors and receptor antagonists.

    Medicine: Due to its biological activities, it is investigated for potential therapeutic applications, including anticancer, antifungal, and antibacterial treatments.

    Industry: It is utilized in the development of agrochemicals and materials science

Mechanism of Action

The mechanism of action of 4aH-quinoxalin-2-one involves its interaction with various molecular targets and pathways. For instance, it can inhibit enzymes by binding to their active sites, thereby blocking substrate access. It may also interact with cellular receptors, modulating signal transduction pathways that regulate cell growth and apoptosis .

Comparison with Similar Compounds

Uniqueness: 4aH-quinoxalin-2-one is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its ability to undergo diverse chemical transformations and its broad spectrum of biological activities make it a valuable compound in both research and industrial applications .

Properties

Molecular Formula

C8H6N2O

Molecular Weight

146.15 g/mol

IUPAC Name

4aH-quinoxalin-2-one

InChI

InChI=1S/C8H6N2O/c11-8-5-9-6-3-1-2-4-7(6)10-8/h1-6H

InChI Key

ZLZQFBHACGTOJG-UHFFFAOYSA-N

Canonical SMILES

C1=CC2C(=NC(=O)C=N2)C=C1

Origin of Product

United States

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